4-((3-(4-chlorobenzyl)ureido)methyl)-N-(4-fluorophenyl)piperidine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((3-(4-chlorobenzyl)ureido)methyl)-N-(4-fluorophenyl)piperidine-1-carboxamide, also known as CEP-1347, is a synthetic compound that has been extensively studied for its potential therapeutic applications. The compound has been found to exhibit neuroprotective properties and has been investigated for its use in the treatment of neurodegenerative disorders such as Parkinson's disease.
科学的研究の応用
Synthesis and Evaluation for Antimicrobial and Antiviral Activities
Research has explored the synthesis of urea and thiourea derivatives of piperazine, demonstrating potential biological interest due to their antimicrobial and antiviral activities. A study reported the synthesis of new compounds with promising antiviral and antimicrobial properties, indicating their relevance in the development of new therapeutic agents (R. C. Krishna Reddy et al., 2013).
Role in Cancer Therapy
One area of application is in cancer therapy, where compounds with a similar structure have been investigated for their ability to inhibit Aurora kinases, which are essential for cell division and are often overexpressed in cancer cells. For instance, an Aurora kinase inhibitor study discussed a compound capable of inhibiting Aurora A, suggesting its usefulness in treating cancer (ロバート ヘンリー,ジェームズ, 2006).
Exploration in Neurological Disorders
Compounds of this class have also been studied for their potential in treating neurological disorders. For example, specific derivatives were synthesized and evaluated for their anti-acetylcholinesterase activity, highlighting their potential as therapeutic agents in conditions like Alzheimer's disease (H. Sugimoto et al., 1990).
Analgesic Activity Studies
The analgesic activity of related compounds has been another area of focus. A study on the chemical modification of N-(4-tert-butylphenyl)-4-(3-chloropyridin-2-yl) piperazine-1-carboxamide (BCTC) explored the structural types of urea-based TRPV1 antagonists for chronic pain relief, aiming to improve pharmacological profiles and reduce side effects (Cunbin Nie et al., 2020).
Application in Drug Metabolism Studies
Additionally, the metabolism and disposition of similar compounds have been studied, providing insights into their pharmacokinetic profiles and potential for use in various therapeutic areas. For example, the disposition and metabolism of SB-649868, an orexin receptor antagonist, were examined to understand its elimination pathways and metabolite formation (C. Renzulli et al., 2011).
特性
IUPAC Name |
4-[[(4-chlorophenyl)methylcarbamoylamino]methyl]-N-(4-fluorophenyl)piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClFN4O2/c22-17-3-1-15(2-4-17)13-24-20(28)25-14-16-9-11-27(12-10-16)21(29)26-19-7-5-18(23)6-8-19/h1-8,16H,9-14H2,(H,26,29)(H2,24,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWXGZVJFAYGGKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)NCC2=CC=C(C=C2)Cl)C(=O)NC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClFN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。